Superior ABC Transporter Efflux Inhibition in Candida glabrata: Milbemycin A3 Oxime vs. A4 Oxime
Milbemycin A3 oxime demonstrates significantly greater efflux inhibitory activity against ABC transporters in Candida glabrata compared to milbemycin A4 oxime. This head-to-head comparison reveals that A3 oxime achieves effective efflux inhibition at concentrations below 1 μg/ml, whereas A4 oxime requires concentrations exceeding 10 μg/ml to produce comparable inhibition [1]. This represents at least a 10-fold potency differential favoring the A3 oxime component. The study utilized commercially available milbemycin A3/A4 oxime derivatives in a C. glabrata efflux inhibition assay [1].
| Evidence Dimension | Efflux inhibitory concentration in C. glabrata ABC transporter assay |
|---|---|
| Target Compound Data | <1 μg/ml |
| Comparator Or Baseline | Milbemycin A4 oxime: >10 μg/ml |
| Quantified Difference | ≥10-fold greater potency for A3 oxime |
| Conditions | In vitro C. glabrata ABC transporter-mediated drug efflux inhibition assay |
Why This Matters
For antifungal research programs investigating ABC transporter inhibitors to overcome azole resistance, procurement of pure milbemycin A3 oxime is essential—the A3/A4 mixture contains only ~20% of the higher-potency component, and generic milbemycin oxime will not achieve the same efflux inhibition at equivalent total concentrations.
- [1] Silva LV, Sanguinetti M, Vandeputte P, Torelli R, Rochat B, Sanglard D. Milbemycins: More than Efflux Inhibitors for Fungal Pathogens. Antimicrob Agents Chemother. 2013 Feb;57(2):873-886. doi: 10.1128/AAC.02040-12. PMID: 23208712. View Source
